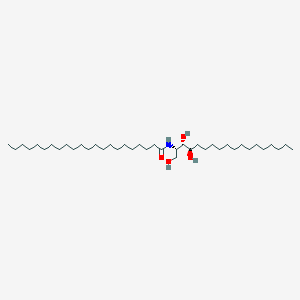

N-(docosanoyl)-4R-hidroxiesfinganina

Descripción general

Descripción

Docosahexaenoic acid (DHA) and its derivatives, including compounds like "N-(docosanoyl)-4R-hydroxysphinganine," play crucial roles in various biological processes. DHA is recognized for its anti-inflammatory effects and its importance in brain health and development. The metabolism of DHA leads to a wide range of bioactive metabolites, indicating a complex network of reactions and functions that compounds derived from DHA might be involved in.

Synthesis Analysis

The synthesis of DHA derivatives involves enzymatic reactions that extend or modify the fatty acid chains. The enzymatic pathways include elongation, desaturation, and functional group modification, which can lead to the production of specific sphinganine derivatives. These processes are highly regulated, involving specific enzymes that recognize the fatty acid substrates and catalyze their transformation.

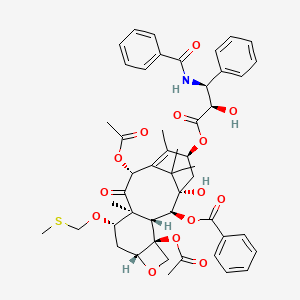

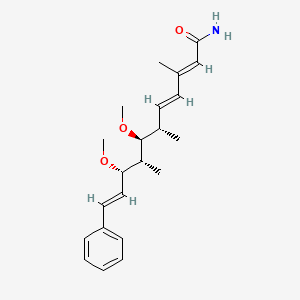

Molecular Structure Analysis

The molecular structure of "N-(docosanoyl)-4R-hydroxysphinganine" suggests it is a sphingolipid derivative with specific functional groups. These functional groups, such as the hydroxy group and the amide linkage, are critical for the molecule's biological activity. The stereochemistry, indicated by the "4R" configuration, also affects its interaction with biological molecules and its overall function.

Chemical Reactions and Properties

Compounds like "N-(docosanoyl)-4R-hydroxysphinganine" can participate in various chemical reactions, including hydrolysis, oxidation, and further conjugation with other molecules. Their reactivity is influenced by the functional groups present and the overall molecular structure. These reactions can modify the compound's properties and its biological activity.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and stability, are influenced by the length of the fatty acid chain, the degree of unsaturation, and the presence of functional groups. These properties determine how the compound behaves in biological systems and its suitability for inclusion in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other biomolecules, and susceptibility to enzymatic metabolism, are essential for understanding the biological role of "N-(docosanoyl)-4R-hydroxysphinganine" and similar compounds. These properties are influenced by the compound's molecular structure and dictate its interaction with cellular components.

References (sources) for this information:

Aplicaciones Científicas De Investigación

Tratamiento del Neuro-SIDA

N-(docosanoyl)-4R-hidroxiesfinganina: se ha explorado por su potencial en el tratamiento del Neuro-SIDA. El compuesto se ha utilizado para desarrollar portadores lipídicos nanoestructurados (NLC) para la administración de zidovudina, un medicamento antirretroviral, a través de la barrera hematoencefálica (BBB) . Este enfoque tiene como objetivo abordar los desafíos de la solubilidad acuosa moderada y la corta vida media de la zidovudina, mejorando su eficacia para dirigirse a los reservorios del VIH dentro del cerebro.

Desarrollo de fármacos antivirales

El compuesto exhibe una potente actividad antiviral, particularmente contra los virus envueltos en lípidos que entran en las células a través de la fusión de la membrana plasmática . Se ha documentado su eficacia contra el virus del herpes simple (VHS), el virus de la inmunodeficiencia humana (VIH)-1, el virus varicela-zóster y el virus respiratorio sincitial, lo que lo convierte en un candidato valioso para el desarrollo de fármacos antivirales.

Reducción de la carga viral en enfermedades infecciosas

La investigación ha demostrado que This compound puede reducir significativamente la carga viral en varios tejidos, incluidos los sistemas linfático, digestivo, respiratorio y nervioso . Esta propiedad es crucial para el tratamiento de enfermedades como las infecciones virales velogénicas, donde la reducción de la carga viral puede conducir a mejores resultados clínicos.

Estudios de acoplamiento molecular

This compound: se ha utilizado en estudios de acoplamiento molecular para explorar sus interacciones con proteínas antimicrobianas y anticancerígenas. Estos estudios ayudan a comprender las afinidades de unión del compuesto y su potencial como agente terapéutico contra diversos patógenos y células cancerosas .

Análisis espectroscópico para la caracterización de fármacos

La estructura molecular del compuesto se ha analizado utilizando métodos espectroscópicos combinados con simulaciones de teoría funcional de la densidad (DFT). Este análisis ayuda a identificar sus características espectrales electrónicas y vibracionales, que son esenciales para caracterizar y desarrollar nuevos fármacos .

Mecanismo De Acción

Target of Action

N-(docosanoyl)-4R-hydroxysphinganine, also known as Docosanol, is primarily targeted against many lipid enveloped viruses, including the herpes simplex virus (HSV) . It is used for the topical treatment of recurrent herpes simplex labialis episodes (cold sores or fever blisters) .

Mode of Action

Docosanol works by inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope . This prevents viral entry into cells and subsequent viral replication .

Biochemical Pathways

It is known that docosanol exhibits antiviral activity against many lipid enveloped viruses . This suggests that it may interact with lipid metabolism pathways or processes that involve lipid enveloped viruses.

Result of Action

The primary result of Docosanol’s action is the inhibition of viral replication, which speeds the healing of cold sores and fever blisters on the face or lips . It also relieves the accompanying symptoms, including tingling, pain, burning, and itching .

Propiedades

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(44)41-37(36-42)40(45)38(43)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h37-38,40,42-43,45H,3-36H2,1-2H3,(H,41,44)/t37-,38+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMNZQFRNXDRER-HIERITDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H81NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344209 | |

| Record name | N-Docosanoyl-4-hydroxysphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164576-03-8 | |

| Record name | C22 phytoceramide (t18:0/22:0) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164576038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C22 PHYTOCERAMIDE (T18:0/22:0) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KR90I1Q75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

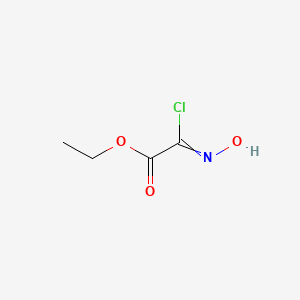

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

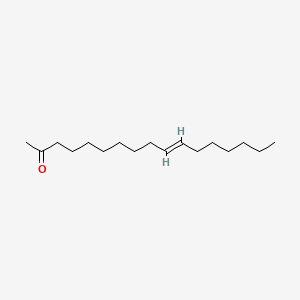

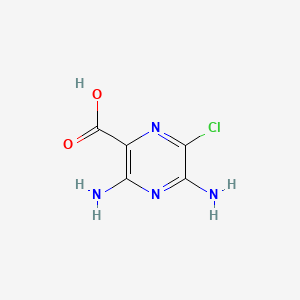

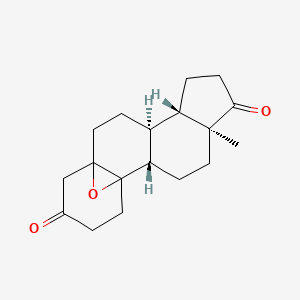

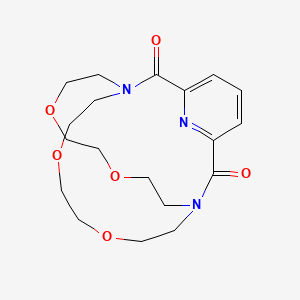

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)

![(5S,6S,9R,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B1236914.png)

![N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]benzenesulfonamide](/img/structure/B1236920.png)